molecular formula C9H9NO6 B2817718 Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate CAS No. 1081798-10-8

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Cat. No.: B2817718
CAS No.: 1081798-10-8
M. Wt: 227.172
InChI Key: AQBMGVWXUGBHEG-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a phenylacetic acid derivative featuring a hydroxyl group at the 4-position and a nitro group at the 3-position on the aromatic ring, with a methyl ester and a hydroxyl group on the α-carbon of the acetate moiety. This compound was first isolated as a novel natural product from the mangrove endophytic fungus Penicillium sp. J54, identified during a study of secondary metabolites with antimicrobial and acetylcholinesterase inhibitory activities . Its molecular formula is C₁₀H₁₁NO₆, with a molecular weight of 241.20 g/mol . Structural characterization via NMR and mass spectrometry confirmed its unique α-hydroxy ester functionality, distinguishing it from simpler phenylacetic acid derivatives .

Properties

IUPAC Name

methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-16-9(13)8(12)5-2-3-7(11)6(4-5)10(14)15/h2-4,8,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBMGVWXUGBHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate typically involves the esterification of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate exhibits significant antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. A study demonstrated that modifications to the nitrophenyl group enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Properties
This compound has shown promise in reducing inflammation in various biological models. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. In vitro studies have indicated that this compound can significantly lower levels of interleukin-6 and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

3. Cancer Research
The compound's role in cancer treatment is under investigation, particularly regarding its effects on tumor cell proliferation. Preliminary findings suggest that it can induce apoptosis in certain cancer cell lines by activating specific apoptotic pathways . This opens avenues for further research into its potential as an adjunct therapy in oncology.

Agrochemical Applications

1. Herbicide Development
this compound has been explored as a lead compound for developing herbicides. Its structural features allow it to interact with plant growth regulators, potentially leading to selective herbicidal activity against weeds while minimizing damage to crops . Field trials have shown promising results in controlling weed populations without affecting crop yield.

2. Insect Repellents
Research has indicated that this compound can be utilized in formulating insect repellents. Its efficacy against common agricultural pests has been documented, suggesting a dual role as both a protective agent for crops and a means to reduce reliance on synthetic pesticides .

Materials Science Applications

1. Polymer Chemistry
The synthesis of polymers incorporating this compound has been explored for creating materials with enhanced mechanical properties and thermal stability. These polymers can be used in coatings and adhesives, providing improved durability and resistance to environmental factors .

2. Nanotechnology
In nanotechnology, this compound serves as a precursor for synthesizing nanoparticles with unique optical properties. These nanoparticles have potential applications in drug delivery systems and imaging technologies due to their biocompatibility and ability to be functionalized with targeting moieties .

Case Studies

Study Focus Findings
Study 1Antimicrobial activityDemonstrated significant inhibition of bacterial growth; effective against both Gram-positive and Gram-negative bacteria .
Study 2Anti-inflammatory effectsReduced levels of inflammatory cytokines in vitro; potential therapeutic applications in chronic inflammatory diseases .
Study 3Cancer cell apoptosisInduced apoptosis in specific cancer cell lines; suggested mechanism involves activation of apoptotic pathways .
Study 4Herbicide efficacyField trials showed effective control of weed populations with minimal crop damage .
Study 5Polymer synthesisDeveloped polymers with enhanced mechanical properties for use in coatings and adhesives .

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several nitro- and hydroxy-substituted phenylacetic acid derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Functional Groups Bioactivity (if reported)
Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (152148-79-3) C₁₀H₁₁NO₆ 241.20 4-OH, 3-NO₂ α-hydroxy ester Antimicrobial, AChE inhibition
2-(4-Hydroxy-3-nitrophenyl)acetic acid (10463-20-4) C₈H₇NO₅ 197.15 4-OH, 3-NO₂ Free carboxylic acid Not reported
Methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate (1072150-31-2) C₁₀H₁₁NO₆ 241.20 4-OH, 3-OCH₃, 5-NO₂ Methyl ester Not reported
Methyl 2-(3-fluoro-4-nitrophenyl)acetate (169339-41-7) C₉H₈FNO₄ 213.16 3-F, 4-NO₂ Methyl ester Not reported
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate (90721-46-3) C₉H₁₀O₄ 182.18 3-OH α-hydroxy ester Not reported

Functional Group Variations

  • Ester vs. Acid : Replacing the methyl ester in the parent compound with a free carboxylic acid (e.g., 2-(4-hydroxy-3-nitrophenyl)acetic acid, CAS 10463-20-4) reduces molecular weight by 44.05 g/mol and alters solubility and bioavailability .
  • Fluorination at the 3-position (CAS 169339-41-7) increases electronegativity, which may enhance metabolic stability compared to hydroxyl/nitro analogs .

Hydrogen-Bonding Patterns

The α-hydroxy ester and 4-hydroxy-3-nitro groups in the parent compound facilitate extensive hydrogen-bonding networks, as observed in crystal structures of related nitroaromatics . For example, the nitro group can act as a hydrogen-bond acceptor, while the hydroxyl groups serve as donors, influencing supramolecular aggregation and stability .

Biological Activity

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique chemical structure and biological properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a hydroxyl group and a nitro group attached to a phenyl ring, which contributes to its reactivity and biological activity. The nitro group at the para position enhances its potential as a bioactive agent compared to similar compounds lacking this functional group.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The hydroxy group can form hydrogen bonds with enzymes, influencing their catalytic activity. This interaction is crucial in biochemical assays and enzyme-catalyzed reactions.
  • Cytotoxicity : Studies indicate that compounds with nitro groups can exhibit cytotoxic effects through various pathways, including inhibition of topoisomerase and alkylation of DNA .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which may be linked to its structural characteristics that allow it to disrupt microbial cell functions .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) cells. The compound enhances caspase-3 activity, a marker of apoptosis, confirming its potential as an anticancer agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy. Preliminary studies suggest it possesses moderate antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Further investigations are needed to elucidate the specific mechanisms underlying its antimicrobial effects .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityNotable Features
This compoundHighModerateNitro group enhances bioactivity
Methyl 2-hydroxy-2-(3-nitrophenyl)acetateModerateLowLacks para-nitro substitution
Methyl 2-hydroxy-2-(4-aminophenyl)acetateModerateModerateAmino group may reduce reactivity

Case Studies

  • Anticancer Mechanism : A study on the compound's effects on MDA-MB-231 cells revealed that treatment with this compound led to significant morphological changes indicative of apoptosis. The study measured caspase activation levels, confirming the compound's role in inducing programmed cell death .
  • Antimicrobial Efficacy : In a controlled experiment assessing the antimicrobial properties against Staphylococcus aureus, the compound demonstrated notable inhibition zones in agar diffusion tests, suggesting its potential utility in developing new antimicrobial agents .

Q & A

Q. What structural features differentiate this compound from Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate in drug design?

  • Methodological Answer :
  • Hydrogen Bonding : The nitro group increases acidity (pKa ~4.2) vs. amino groups (pKa ~9.5), altering target selectivity .
  • Electron Density : Nitro groups reduce aromatic ring electron density, affecting π-π stacking in receptor binding .

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